2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a chemical compound that has gained attention in various fields of organic chemistry due to its unique structural properties and reactivity. This compound features a pyridine ring substituted with both a trifluoromethyl group and a dioxaborolane moiety, which enhances its utility as a reagent in organic synthesis. The molecular formula of this compound is , and it is classified under the category of boronic esters.
The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine typically employs the palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is favored for its efficiency and mild reaction conditions.
The molecular structure of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine can be represented by several identifiers:
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-5-6-8(17-9)12(14,15)16/h5-7H,1-4H3
VYCMURZUDMLBCG-UHFFFAOYSA-N
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(F)(F)F
The molecular weight of the compound is approximately .
The compound can participate in various chemical reactions typical of pyridine derivatives and boronic esters. Notably:
These reactions are facilitated by the unique electronic properties imparted by the trifluoromethyl group and the boron atom in the dioxaborolane moiety.
The mechanism of action for reactions involving 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine typically involves:
The presence of electron-withdrawing groups such as trifluoromethyl enhances the electrophilicity of the carbon atoms involved.
The physical properties include:
Chemical properties include:
Safety data indicates that this compound may cause skin irritation and serious eye irritation (H315 and H319 classifications).
The applications of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine are diverse:
This compound exemplifies the intersection of synthetic organic chemistry and material science innovation, showcasing its potential across multiple scientific domains.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: